molecular formula C23H23N5O2 B2766271 8-(2,5-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione CAS No. 923369-69-1

8-(2,5-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione

Cat. No. B2766271
M. Wt: 401.47
InChI Key: UBLXYMOXDAUBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,5-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Scientific Research Applications

Affinity and Pharmacological Evaluation

Research has shown that derivatives related to the specified compound have been evaluated for their affinity to serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT7, displaying potential psychotropic activity. For instance, studies on 8-aminoalkyl derivatives of purine-2,6-dione have identified compounds with antidepressant-like effects and anxiolytic-like activities in animal models, indicating the potential of these derivatives in the treatment of depression and anxiety disorders (Chłoń-Rzepa et al., 2013).

Synthesis and Anticancer Evaluation

Another area of focus has been the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives and their preliminary pharmacological evaluation, showcasing the potential of these compounds in exerting anxiolytic-like and antidepressant-like activities. These studies highlight the scope for future research in obtaining new derivatives with anxiolytic/antidepressant activity (Zagórska et al., 2009).

Antimicrobial Activity

Furthermore, compounds incorporating the 8-chlorotheophylline derivative have been synthesized, with their antimicrobial activity determined, suggesting the utility of these derivatives in developing antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).

properties

IUPAC Name

2-benzyl-6-(2,5-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-15-9-10-16(2)18(13-15)26-11-12-27-19-20(24-22(26)27)25(3)23(30)28(21(19)29)14-17-7-5-4-6-8-17/h4-10,13H,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLXYMOXDAUBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,5-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione

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